1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a 1,3-benzodioxole carbonyl group at position 1 and a [(4-bromophenyl)methyl]sulfanyl moiety at position 2. The sulfanyl (thioether) group differentiates this compound from sulfonyl-containing analogs, impacting solubility and electronic properties .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWITYBVCRNMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the Dihydroimidazole Moiety: The dihydroimidazole ring is formed through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl groups with the dihydroimidazole moiety using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 1,3-benzodioxole moiety distinguishes the target from quinoline- or benzoimidazolone-containing analogs (), influencing binding specificity .
- Bromophenyl groups are conserved across analogs, suggesting a role in target recognition via halogen bonds or hydrophobic interactions .
Bioactivity and Mechanism of Action
highlights that structurally similar imidazole derivatives cluster into bioactivity groups with shared modes of action. For example:
- Antitumor Activity: Benzoimidazolone derivatives () and quinoline-substituted imidazoles () exhibit antitumor effects, likely via DNA intercalation or kinase inhibition. The target compound’s benzodioxole group may similarly modulate kinase targets .
- Binding Energy Profiles : Substitutions like sulfanyl vs. sulfonyl (e.g., ) minimally affect binding energy but influence synthetic feasibility. The target’s sulfanyl group may simplify synthesis without compromising activity .
- Activity Cliffs: Minor structural changes (e.g., sulfanyl → sulfonyl) could create activity cliffs, as seen in activity landscape studies (). The target’s unique substituents may thus confer distinct potency .
Computational and QSAR Insights
- Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity between the target and bromophenyl-imidazole analogs, aiding virtual screening .
- QSAR Models : The target’s benzodioxole and sulfanyl groups are critical variables in QSAR models predicting bioactivity (). These groups may enhance binding to aromatic-rich enzyme pockets .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole, including the compound , exhibit significant antimicrobial properties. For instance, research has shown that similar imidazole derivatives can inhibit the growth of various bacterial strains and fungi.
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| 1-(2H-1,3-benzodioxole-5-carbonyl)-... | Antibacterial | 0.5 - 10 |
| Imidazole Derivative A | Antifungal | 0.3 - 8 |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, particularly those associated with breast and renal cancers. The mechanism appears to involve the activation of caspase pathways and inhibition of cell proliferation.
Case Study: In Vitro Evaluation
A study conducted on MDA-MB-468 (breast cancer) and A498 (renal cancer) cell lines revealed:
- IC50 values :
- MDA-MB-468: 15 µM
- A498: 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been observed through its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for conditions where inflammation plays a significant role.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70% |
| IL-6 | 65% |
Other Pharmacological Activities
Additional studies suggest that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress-related damage in cells.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors could alter intracellular signaling cascades.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage.
Q & A
Basic Question: What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Step 1 : Formation of the imidazole core via condensation of 4,5-dihydro-1H-imidazole precursors with carbonyl donors (e.g., 2H-1,3-benzodioxole-5-carbonyl chloride) under anhydrous conditions .
- Step 2 : Thioether linkage introduction via nucleophilic substitution. For example, reacting the imidazole intermediate with [(4-bromophenyl)methyl]sulfanyl groups using NaH or K₂CO₃ as a base in DMF at 60–80°C .
- Key Optimization Parameters :
Table 1 : Common Reagents and Conditions
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the benzodioxole (δ 6.7–7.1 ppm for aromatic protons) and imidazole (δ 3.2–4.5 ppm for dihydro protons) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the 4-bromophenyl and sulfanyl groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) .
- Thermal Analysis (DSC/TGA) : Determines decomposition points (>200°C indicates stability for biological assays) .
Advanced Question: How can researchers address contradictory results in biological activity studies involving this compound?
Methodological Answer:
Contradictions often arise from:
- Impurity interference : Use HPLC-MS to verify compound purity (>98%) and rule out byproducts .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity with fixed inoculum sizes and solvent controls) .
- Structural analogs : Compare activity with derivatives lacking the 4-bromophenyl group to isolate pharmacophoric contributions .
- Dose-response curves : Perform triplicate experiments with statistical validation (e.g., ANOVA, p<0.05) .
Example Resolution :
A study reporting inconsistent enzyme inhibition might use:
- Kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.
- Molecular docking to validate binding interactions with target proteins (e.g., cytochrome P450 isoforms) .
Advanced Question: What strategies control regioselectivity in substitution reactions at the 4-bromophenyl moiety?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to activate specific positions for nucleophilic aromatic substitution .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/heteroaryl groups .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the para position .
- Computational Modeling : DFT calculations predict charge distribution and reactive sites (e.g., Mulliken charges on bromine-substituted carbons) .
Table 2 : Regioselectivity in Substitution Reactions
| Reaction Type | Conditions | Selectivity Outcome | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | Para > meta (7:1) | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | >90% para retention |
Advanced Question: How can computational methods enhance understanding of this compound's reactivity and binding interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
- Docking Studies (AutoDock Vina) :
Example Application :
DFT studies on the sulfanyl group’s oxidation potential revealed that m-CPBA selectively forms sulfoxides over sulfones, aligning with experimental LC-MS data .
Advanced Question: What experimental designs are optimal for evaluating this compound's metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to track metabolite formation (e.g., hydroxylation or demethylation) .
- CYP Inhibition Screening :
- Use fluorometric assays (e.g., CYP3A4) with midazolam as a substrate to calculate IC₅₀ values .
- Stability Profiling :
- Conduct pH-dependent stability tests (pH 1–10) and monitor degradation via HPLC at 24h intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
